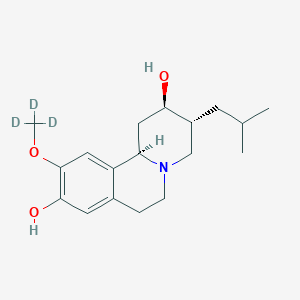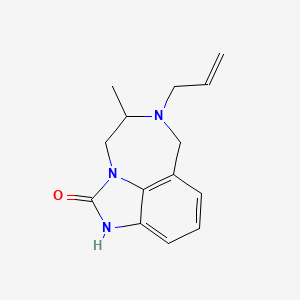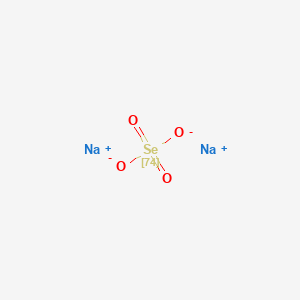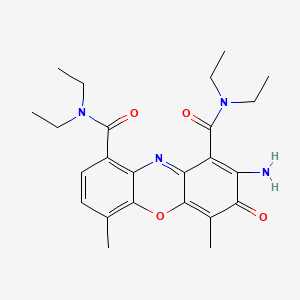
17-Hydroxy-5beta-pregnane-3,11,20-trione, 3-(bis(carboxymethyl)mercaptole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-Hydroxy-5beta-pregnane-3,11,20-trione, 3-(bis(carboxymethyl)mercaptole) is a complex organic compound belonging to the class of steroids. This compound is characterized by its unique structure, which includes multiple hydroxyl and keto groups, as well as a bis(carboxymethyl)mercaptole moiety. It is a derivative of pregnane, a steroid nucleus, and has significant biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-Hydroxy-5beta-pregnane-3,11,20-trione, 3-(bis(carboxymethyl)mercaptole) involves multiple steps, starting from basic steroid precursors. The process typically includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid nucleus.
Oxidation: Conversion of hydroxyl groups to keto groups.
Mercaptole Addition: Incorporation of the bis(carboxymethyl)mercaptole group through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
17-Hydroxy-5beta-pregnane-3,11,20-trione, 3-(bis(carboxymethyl)mercaptole) undergoes various chemical reactions, including:
Reduction: Reduction of keto groups back to hydroxyl groups.
Substitution: Nucleophilic substitution reactions involving the mercaptole moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions include various hydroxylated and keto derivatives of the original compound, as well as modified mercaptole groups.
Scientific Research Applications
17-Hydroxy-5beta-pregnane-3,11,20-trione, 3-(bis(carboxymethyl)mercaptole) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex steroids and organic molecules.
Biology: Studied for its role in various biological processes and its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of pharmaceuticals and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 17-Hydroxy-5beta-pregnane-3,11,20-trione, 3-(bis(carboxymethyl)mercaptole) involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes such as hydroxysteroid dehydrogenases and receptors like glucocorticoid receptors.
Pathways: Modulation of steroid hormone pathways, influencing gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds
17,21-Dihydroxy-5beta-pregnane-3,11,20-trione: A closely related compound with similar hydroxyl and keto groups.
5beta-Pregnane-3alpha,17alpha,21-triol-11,20-dione: Another steroid derivative with multiple hydroxyl groups.
Uniqueness
What sets 17-Hydroxy-5beta-pregnane-3,11,20-trione, 3-(bis(carboxymethyl)mercaptole) apart is its unique bis(carboxymethyl)mercaptole moiety, which imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
CAS No. |
17990-64-6 |
|---|---|
Molecular Formula |
C25H36O8S2 |
Molecular Weight |
528.7 g/mol |
IUPAC Name |
2-[[(5R,8S,9S,10S,13S,14S,17R)-3-(carboxymethylsulfanyl)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-11-oxo-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C25H36O8S2/c1-22-7-8-24(34-12-19(29)30,35-13-20(31)32)9-14(22)3-4-15-16-5-6-25(33,18(28)11-26)23(16,2)10-17(27)21(15)22/h14-16,21,26,33H,3-13H2,1-2H3,(H,29,30)(H,31,32)/t14-,15+,16+,21-,22+,23+,25+/m1/s1 |
InChI Key |
XCBVGXHHEMDZIG-SSYASERTSA-N |
Isomeric SMILES |
C[C@]12CCC(C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)(SCC(=O)O)SCC(=O)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C)(SCC(=O)O)SCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



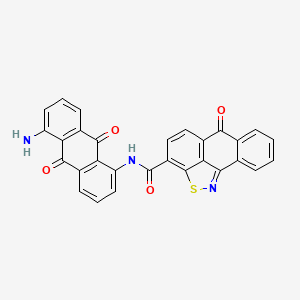
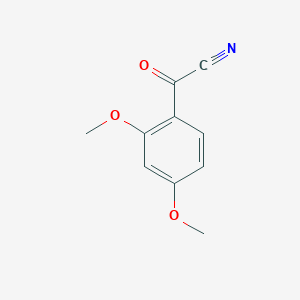
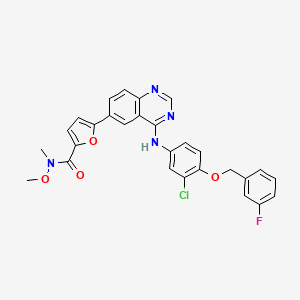
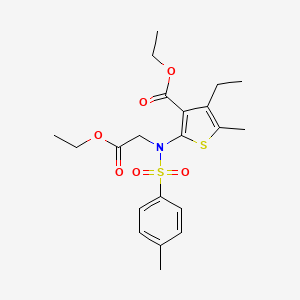
![6-Nitrotetrazolo[1,5-a]pyridine](/img/structure/B12802144.png)


